molecular formula C7H8Br2N2 B1313095 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 156817-73-1

2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No. B1313095
CAS RN: 156817-73-1
M. Wt: 279.96 g/mol
InChI Key: UVSGSHSBMKNXLM-UHFFFAOYSA-N
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Description

2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H8Br2N2 . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves several steps. One method involves the use of N-Bromosuccinimide in tetrachloromethane under heating conditions . Another method involves the reaction with sodium carbonate in 1,4-dioxane and water at temperatures between 20 and 90°C for 22.5 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine consists of a cyclic structure with two bromine atoms attached to the imidazo[1,2-a]pyridine ring . The molecular weight of the compound is 279.96 .


Physical And Chemical Properties Analysis

2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a solid substance under normal conditions . It has a molecular weight of 279.96 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.27, indicating its lipophilicity .

Scientific Research Applications

Synthesis and Drug Development

2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine serves as a crucial intermediate in the synthesis of various bioactive molecules. A notable application includes the synthesis of conformationally constrained inhibitors of farnesyltransferase, showcasing improved in vivo metabolic stability due to the unique structure of the tetrahydroimidazo[1,2-a]pyridine ring system. This advancement is significant for the development of new therapeutic agents targeting protein prenylation, a process critical in the pathogenesis of several diseases including cancer (Dinsmore et al., 2000).

Catalysis and Chemical Synthesis

In chemical synthesis, the compound has been utilized in enantioselective hydrogenation processes to produce tetrahydroimidazo[1,2-a]pyridines directly. This process, facilitated by a ruthenium/N-heterocyclic carbene catalyst, does not require protecting or activating groups, proceeds with complete regioselectivity and high yields, and demonstrates excellent enantioselectivity. Such methodologies enable the efficient preparation of tetrahydroimidazo[1,2-a]pyridines, critical components in numerous bioactive compounds (Schlepphorst et al., 2018).

Agricultural and Insecticidal Applications

The synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives through catalyst-free Aza-Diels-Alder reactions has been explored for their insecticidal potential. These compounds, particularly those with specific substituents like the fluoro group, exhibited significant activity against pea aphids, suggesting their potential use in developing new insecticides (Zhang et al., 2010).

Photophysical Properties for Material Science

Tetrahydroimidazo[1,2-a]pyridines have also been investigated for their emissive properties, contributing to the field of material science. A series of derivatives demonstrated intense fluorescence upon UV light excitation, with large Stokes shifts and high quantum yields, suggesting their application in the development of new organic dyes and luminescent materials (Marchesi et al., 2019).

Antifungal Activity

Furthermore, tetrahydroimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their selective antifungal activity. Some derivatives showed strong inhibitory effects against various Candida species, highlighting their potential as novel antifungal agents with specific activity profiles (Ozdemir et al., 2010).

Safety and Hazards

The compound is classified as a warning substance. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,3-dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N2/c8-6-7(9)11-4-2-1-3-5(11)10-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSGSHSBMKNXLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC(=C2Br)Br)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438666
Record name 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

CAS RN

156817-73-1
Record name 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156817-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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